molecular formula C13H19N3O B11799619 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11799619
M. Wt: 233.31 g/mol
InChI Key: ZYKKKGBUMIXPTK-UHFFFAOYSA-N
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Description

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a methylamino group and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions. The reaction conditions are generally mild and environmentally benign, making it suitable for industrial production.

Chemical Reactions Analysis

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.

Biological Activity

1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1352539-33-3, is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyridine ring, and an ethanone moiety, characterized by the molecular formula C13H19N3OC_{13}H_{19}N_{3}O and a molecular weight of approximately 233.31 g/mol. The structural complexity suggests potential interactions with various biological targets, which could lead to therapeutic effects in multiple pathways.

Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors. Although detailed studies are still needed to elucidate the precise mechanisms of action, initial findings suggest modulation of neurotransmitter systems, particularly those involved in neurological pathways.

Biological Activity Overview

Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's potential antibacterial activity can be inferred from its structural similarities to known antimicrobial agents.

Pharmacodynamics and Pharmacokinetics : Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) is crucial for evaluating the therapeutic potential of this compound. Studies typically assess binding affinities to receptors and enzymes, along with toxicity profiles.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanoneContains a methoxy group instead of methylaminoDifferent functional group impacts biological activity
Alpha-methylthiofentanylContains a thioether groupPrimarily used in pain management; different pharmacological profile
Beta-hydroxyfentanylHydroxyl group presentKnown for opioid activity; different receptor interactions

The unique combination of the methylamino group and the specific arrangement of the pyridine and pyrrolidine rings may confer distinct biological properties not found in these similar compounds.

Study on Antimicrobial Activity

A study examined various pyrrolidine derivatives for their antibacterial properties. Compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives . This suggests that derivatives similar to this compound may also exhibit significant antimicrobial activity.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological systems. These studies typically involve assessing binding affinities to specific receptors or enzymes, exploring its pharmacodynamics and pharmacokinetics, and evaluating its safety profile through toxicity assays.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-9-11(6-7-13(14-3)15-9)12-5-4-8-16(12)10(2)17/h6-7,12H,4-5,8H2,1-3H3,(H,14,15)

InChI Key

ZYKKKGBUMIXPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C

Origin of Product

United States

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